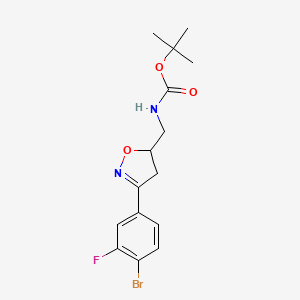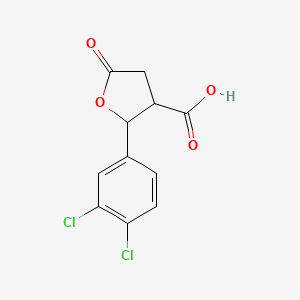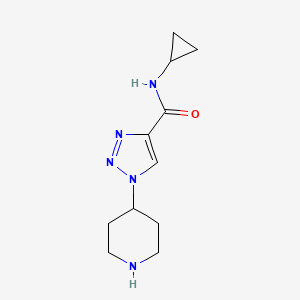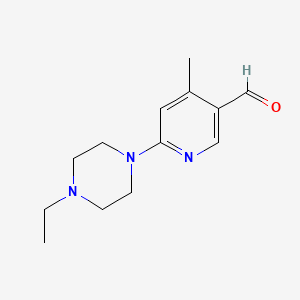
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde is a chemical compound that belongs to the class of heterocyclic compounds. It features a piperazine ring substituted with an ethyl group and a nicotinaldehyde moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde typically involves the reaction of 4-methylnicotinaldehyde with 1-ethylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: 6-(4-Ethylpiperazin-1-yl)-4-methylnicotinic acid.
Reduction: 6-(4-Ethylpiperazin-1-yl)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts
作用機序
The mechanism of action of 6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The piperazine ring may interact with specific receptors or enzymes, modulating their activity. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function .
類似化合物との比較
Similar Compounds
4-((4-Ethylpiperazin-1-yl)methyl)-6-hydroxy-2H-chromen-2-one: A derivative of chromen-2-one with potential biological activity.
7-[4-(4-(un)Substituted)piperazine-1-carbonyl]-piperazin-1-yl derivatives: Fluoroquinolone derivatives with antimicrobial properties.
N-aryl-N’-pyrimidin-4-yl ureas: Inhibitors of fibroblast growth factor receptor tyrosine kinases.
Uniqueness
6-(4-Ethylpiperazin-1-yl)-4-methylnicotinaldehyde is unique due to its specific structural features, including the combination of a piperazine ring and a nicotinaldehyde moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C13H19N3O |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
6-(4-ethylpiperazin-1-yl)-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-3-15-4-6-16(7-5-15)13-8-11(2)12(10-17)9-14-13/h8-10H,3-7H2,1-2H3 |
InChIキー |
UQGXDYGCFYCMHG-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


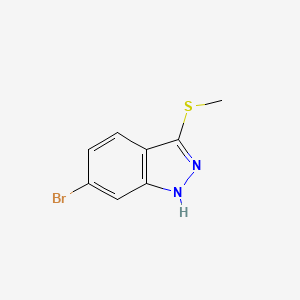

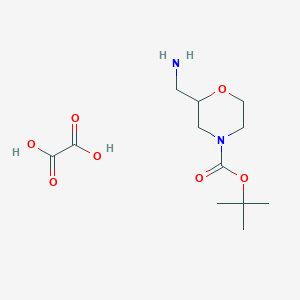
![4-Bromo-2-(4-propoxyphenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056661.png)
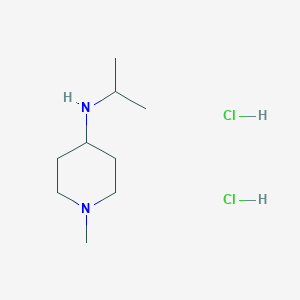
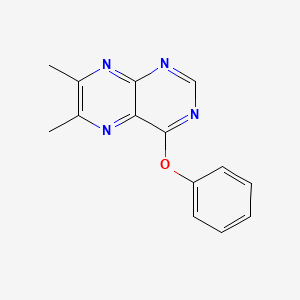

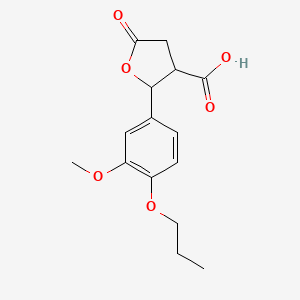
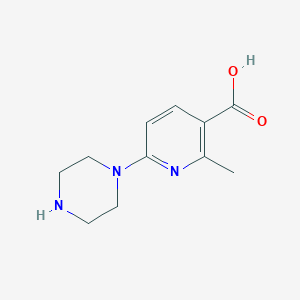
![3-Oxo-4-phenethyl-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B15056693.png)
